

Validating MS15203: A Comparative Guide to its GPR171 Agonist Activity

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Compound of Interest

Compound Name: MS15203

Cat. No.: B7763964

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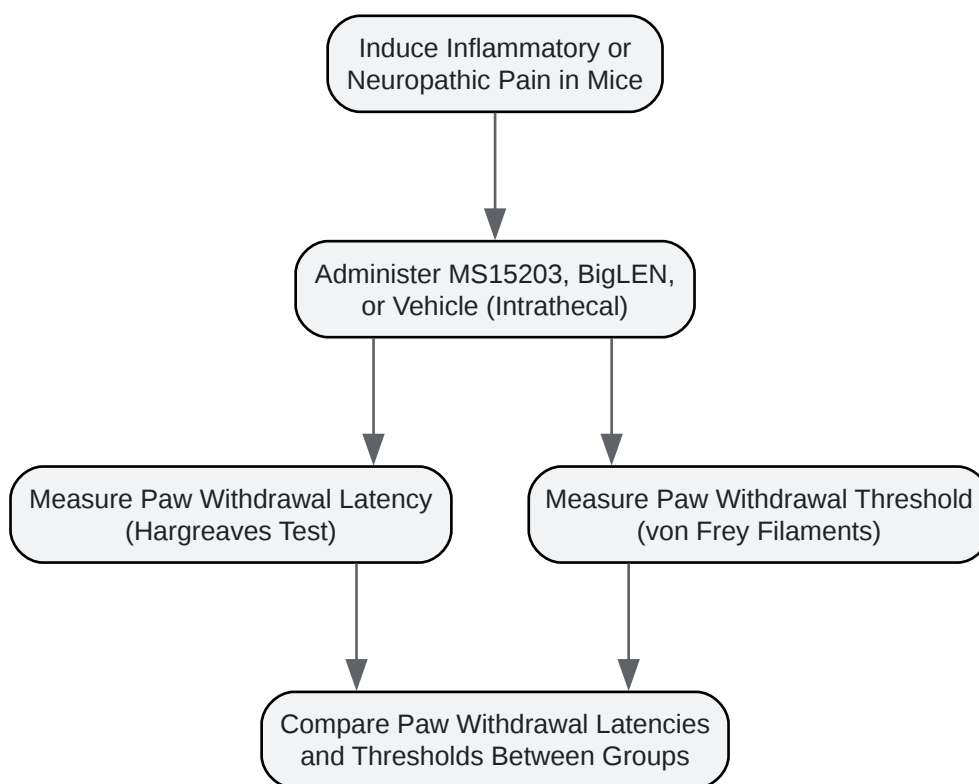
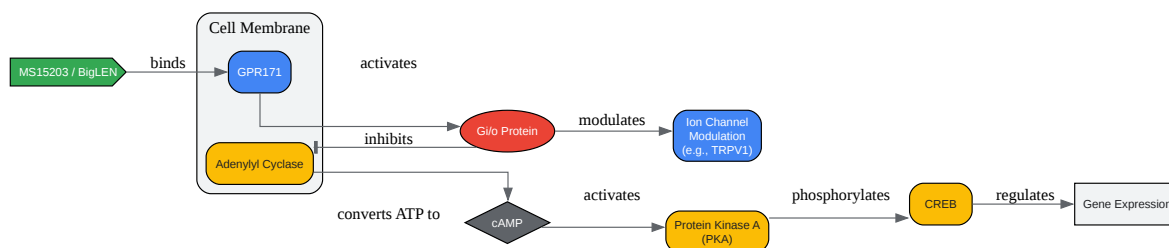
This guide provides a comprehensive comparison of the synthetic agonist **MS15203**'s performance in activating the G protein-coupled receptor 171 (GPR171). The data presented herein is compiled from various cell systems and preclinical models, offering a comparative analysis against the endogenous ligand, BigLEN. This document is intended to serve as a valuable resource for researchers investigating GPR171 signaling and developing novel therapeutics targeting this receptor.

Introduction to MS15203 and GPR171

MS15203 is a small molecule agonist of GPR171, a receptor implicated in various physiological processes, including pain perception and food intake.[1] GPR171 is a Class A rhodopsin-like receptor that primarily couples to inhibitory G proteins (Gi/o).[2] Its activation by an agonist, such as **MS15203** or the endogenous neuropeptide BigLEN, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately modulates downstream cellular functions, including the activity of nociceptive ion channels. The therapeutic potential of **MS15203**, particularly in the context of chronic pain, is an active area of research.[3][4][5]

GPR171 Signaling Pathway

The binding of an agonist like **MS15203** or BigLEN to GPR171 initiates a signaling cascade characteristic of Gi/o-coupled receptors.



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- To cite this document: BenchChem. [Validating MS15203: A Comparative Guide to its GPR171 Agonist Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7763964#validating-ms15203-agonist-activity-in-different-cell-systems]

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